2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide
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Overview
Description
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide typically involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide involves its interaction with specific molecular targets. The iodine substituent on the pyrazole ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanamide
- 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanamide
Uniqueness
The presence of the iodine atom in 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanamide distinguishes it from its analogs with other halogen substituents. This iodine substituent can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C10H17IN4O |
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Molecular Weight |
336.17 g/mol |
IUPAC Name |
2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanamide |
InChI |
InChI=1S/C10H17IN4O/c1-10(13,9(12)16)4-2-3-5-15-7-8(11)6-14-15/h6-7H,2-5,13H2,1H3,(H2,12,16) |
InChI Key |
RMLNNCZCKOTAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=C(C=N1)I)(C(=O)N)N |
Origin of Product |
United States |
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